Finrozole
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Overview
Description
Finrozole is a novel, nonsteroidal, competitive inhibitor of the enzyme aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens to estrogens, which are crucial for various physiological processes. By inhibiting this enzyme, this compound effectively reduces estrogen levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of finrozole involves several key steps. The starting material is typically a fluorophenyl compound, which undergoes a series of reactions to introduce the triazole and benzonitrile groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Finrozole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The nitrile group in this compound can be reduced to form corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Finrozole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of aromatase and its effects on steroid biosynthesis.
Biology: Investigated for its role in modulating estrogen levels and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating estrogen-dependent cancers, such as breast cancer.
Industry: Utilized in the development of new aromatase inhibitors and related compounds
Mechanism of Action
Finrozole exerts its effects by competitively inhibiting the enzyme aromatase (CYP19A1). Aromatase catalyzes the conversion of androgens to estrogens, a crucial step in steroid biosynthesis. By binding to the active site of aromatase, this compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This reduction in estrogen levels is particularly beneficial in treating estrogen-dependent conditions, such as certain types of breast cancer .
Comparison with Similar Compounds
Similar Compounds
Letrozole: Another nonsteroidal aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: A selective aromatase inhibitor with similar applications in oncology.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme
Uniqueness of Finrozole
This compound is unique due to its specific chemical structure, which allows for partial reversibility in its inhibition of aromatase. This characteristic can be advantageous in certain therapeutic contexts, providing a balance between efficacy and safety .
Properties
CAS No. |
160146-17-8 |
---|---|
Molecular Formula |
C18H15FN4O |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile |
InChI |
InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1 |
InChI Key |
SLJZVZKQYSKYNV-ZWKOTPCHSA-N |
SMILES |
C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |
Appearance |
Solid powder |
160146-17-8 | |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile finrozole MPV 2213ad MPV-2213ad |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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